2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine
Description
Overview of Spirocyclic Compounds in Modern Chemical Research
Spirocyclic compounds, defined by their shared spiro atom connecting two or more rings, have become indispensable in organic chemistry due to their stereochemical complexity and conformational rigidity. These structures reduce entropic penalties during target binding, enhancing their efficacy in drug-receptor interactions. The spiro[5.5]undecane framework, in particular, balances ring strain and stability, with oxygen-containing variants like 2,9-dioxaspiro[5.5]undecane offering enhanced solubility and reduced π-system interactions compared to purely carbocyclic analogues.
The incorporation of heteroatoms (e.g., oxygen, nitrogen) into spiro systems expands their utility. For instance, oxygen atoms in spiro ethers improve hydrogen-bonding capacity, while amine groups enable derivatization into bioactive molecules. Such features underpin their prevalence in natural products (e.g., azaspiracid) and pharmaceuticals (e.g., eplerenone).
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine |
| SMILES | C1CC2(CCOCC2)COC1CCN |
| Year First Reported | 2017 |
Historical Context and Discovery of this compound
The synthesis of spiro compounds dates to 1900 with von Baeyer’s pioneering work on carbocyclic variants. However, oxygen-containing spirocycles emerged later, driven by the need for polar, water-soluble scaffolds. The specific compound this compound was first cataloged in PubChem in 2017 (CID: 131593254), reflecting contemporary interest in functionalized spiro ethers. Its structure combines a spiro[5.5]undecane core with an ethanamine side chain, a design strategy aligning with modern trends in fragment-based drug discovery.
Relevance and Scope of Research on Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane derivatives exhibit unique physicochemical properties. The 2,9-dioxa configuration introduces two oxygen atoms at strategic positions, lowering ring strain energy (RSE) compared to smaller spirocycles while maintaining structural rigidity. Computational studies suggest that such oxygenated spiro compounds exhibit RSE values of ~3 kcal/mol, optimizing stability without sacrificing reactivity.
Applications of these derivatives span:
- Pharmaceuticals : As chiral auxiliaries or core structures for kinase inhibitors.
- Materials Science : Building blocks for liquid crystals or polymers requiring controlled stereochemistry.
- Catalysis : Rigid ligands for asymmetric synthesis.
The ethanamine moiety in this compound further enables covalent conjugation to biomolecules or surfaces, broadening its utility in bioconjugation and surface modification.
Objectives and Structure of the Present Academic Inquiry
This review systematically addresses:
- The synthetic pathways to spiro[5.5]undecane frameworks, with emphasis on oxygen insertion strategies.
- The stereoelectronic effects imposed by the 2,9-dioxa configuration on molecular reactivity.
- Potential applications of this compound in medicinal chemistry and materials engineering.
By integrating computational insights and synthetic methodologies, this work aims to delineate strategies for leveraging this spirocyclic amine’s unique topology in next-generation molecular design.
Properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-6-2-10-1-3-11(9-14-10)4-7-13-8-5-11/h10H,1-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVNNRZMJCLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,9-Dioxaspiro[5One common method includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
Impact of Oxygen Positioning
- 2,9-Dioxaspiro[5.5]undecane (target compound): The oxygen atoms at positions 2 and 9 create a polar, electron-rich environment, enhancing solubility in polar solvents.
Role of Amine Substituents
- Primary Amine (target compound): Enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding or covalent interactions (e.g., Schiff base formation).
- Methylated Amines : Reduced basicity and steric hindrance limit ionic interactions, which may be advantageous in lipid-rich environments (e.g., blood-brain barrier penetration).
Biological Activity
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. With the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry.
The compound's structure allows it to interact with biological targets, making it a subject of research for its pharmacological properties. The spirocyclic framework is particularly notable for its ability to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-(2,9-dioxaspiro[5.5]undecan-3-yl)ethanamine |
| CAS Number | 2091748-63-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules such as enzymes and receptors. The compound may act as an inhibitor or activator depending on the target:
- Enzyme Inhibition : The spirocyclic structure can effectively inhibit certain enzymes by fitting into their active sites.
- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways.
Biological Activity Studies
Research into the biological activity of this compound has been limited but indicates potential applications in pharmacology:
Antitumor Activity
Recent studies have explored compounds with similar structural features for their antitumor properties. For example, derivatives of spirocyclic amines have shown promise in inhibiting cancer cell proliferation through mechanisms involving RAS protein interactions, which are crucial in many cancers .
Case Study: Structural Optimization
A related study focused on optimizing similar compounds for enhanced inhibitory activity against KRAS G12C mutations, a common oncogenic alteration in solid tumors. The findings suggest that structural modifications can lead to significant improvements in biological efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of suitable diols with amines under acidic conditions to form the desired spirocyclic structure. This synthetic route can be adapted to produce various derivatives that may exhibit different biological activities.
Synthetic Route Example :
- Starting Materials : Diols and amines.
- Reaction Conditions : Acidic medium to facilitate cyclization.
- Products : Spirocyclic amines with potential biological activity.
Comparative Analysis
Comparing this compound with structurally similar compounds reveals unique properties that may influence its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with ethanamine group | Potential enzyme inhibitor |
| 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid | Similar spirocyclic structure with acetic acid group | Varies; less focus on enzyme inhibition |
| 2,9-Diazaspiro[5.5]undecan-3-one | Contains a diazaspiro ring | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
